N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(4-acetamido-3-bromophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(16)14-6-5-10-3-4-12(11(13)7-10)15-9(2)17/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHPXBKDHFQVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)NC(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide typically involves the following steps:
Acetylation: The addition of an acetamide group to the brominated phenyl ring.
Ethylation: The attachment of an ethyl chain to the acetamide group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The acetamide groups can undergo hydrolysis, breaking the amide bond and yielding acetic acid and corresponding amines.
Debromination: The bromo group can be removed under specific conditions, leading to the formation of a new aromatic compound.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Debromination: Often requires reducing agents or catalytic hydrogenation.
Major Products
Hydrolysis: Acetic acid and amines.
Debromination: A new aromatic compound without the bromine atom.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide is characterized by its unique molecular structure, which includes a bromine atom and an acetamide functional group. The molecular formula is C₁₄H₁₅BrN₂O₂, and its molecular weight is approximately 320.19 g/mol. The presence of the bromine atom enhances its biological activity by improving binding affinity to various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Case Study:
A screening of a compound library identified this compound as a promising candidate for further investigation due to its selective cytotoxicity against cancer cells while sparing normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This makes it a potential candidate for developing new antimicrobial agents in response to rising antibiotic resistance .
Data Table: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 10 mm |
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has revealed that modifications to the acetamide group can significantly influence its biological activity. For example, variations in the substituents on the phenyl ring have been shown to enhance potency against specific cancer cell lines .
Drug Development Potential
Given its promising biological activities, this compound is being explored for its potential as a lead compound in drug development. Its ability to interact with key molecular targets involved in disease pathways positions it as a candidate for further optimization and clinical trials .
Mechanism of Action
The mechanism of action for N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide involves its interaction with biological molecules through hydrogen bonding and lipophilic interactions due to its amide and bromo groups. These interactions can influence various molecular pathways and targets, making it a valuable compound for studying biological mechanisms.
Comparison with Similar Compounds
Structural Analogues with Bromophenyl-Acetamide Motifs
a. N-(4-Bromophenyl)acetamide
- Structure : Simplest bromophenyl acetamide, lacking the ethyl linker and secondary acetamide group.
- Key Differences : Shorter bond lengths (C1–C2: 1.501 Å vs. 1.53 Å in chloro/fluoro analogs) and a planar bromophenyl-acetamide conformation .
b. 2-(2-Bromo-4-ethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
- Structure: Extended structure with phenoxy and sulfonyl-thiazole groups.
- Key Data : Molecular weight = 496.4 g/mol; pKa = 7.01 (predicted).
- Comparison : The thiazole-sulfonyl group introduces polar interactions and higher molecular weight, likely reducing bioavailability compared to the target compound’s simpler structure .
c. N-{2-[(2-Bromo-5-methoxyphenyl)amino]ethyl}acetamide (Compound 17)
- Structure : Ethyl-linked acetamide with bromo-methoxy substitution.
- Synthesis : Prepared via reductive N-alkylation using LiAlH4 and Pd/C.
- Relevance : Demonstrates how bromine positioning (para vs. meta) and methoxy groups influence receptor binding (e.g., MT1/MT2 melatonin receptors) .
Ethyl-Linked Acetamides
a. N-[2-(1H-Indol-3-yl)ethyl]acetamide (Compound D)
- Structure : Ethyl linker with indole substituent instead of bromophenyl.
- Key Data : Molecular formula = C12H14N2O; 71% database match probability.
b. N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide
- Structure : Naphthyl group instead of phenyl, with methoxy substitution.
- Synthesis : Amorphous form highlights variability in crystallinity, suggesting the target compound’s solid-state properties could be tunable via similar methods .
Functional Group Variations
a. N-(3-Amino-4-methoxyphenyl)acetamide
- Structure: Amino and methoxy groups at positions 3 and 3.
- Safety Data : Identified for laboratory use (CAS 6375-47-9).
- Comparison: Amino groups increase hydrophilicity, contrasting with the bromine’s lipophilic character in the target compound .
b. 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide
- Structure : Nitro and bromo substituents with a carbonyl group.
Biological Activity
N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antioxidant, anticancer, antimicrobial properties, and its interactions with various biological targets.
1. Synthesis and Characterization
The synthesis of this compound involves several steps, including the bromination of 4-acetamidophenyl ethyl amine and subsequent acetamide formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
2.1 Antioxidant Activity
Antioxidant activity is a critical aspect of many biologically active compounds. The DPPH radical scavenging method is commonly used to assess this property. This compound has shown significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid. The results indicate that this compound can effectively neutralize free radicals, potentially reducing oxidative stress in biological systems.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78% |
| Ascorbic Acid | 80% |
2.2 Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines using the MTT assay. The compound exhibits cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The IC50 values indicate that it is more effective against U-87 cells.
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 15 |
| MDA-MB-231 | 25 |
2.3 Antimicrobial Activity
The antimicrobial activity of this compound has been assessed against a range of bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The compound demonstrates promising antibacterial properties, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Bacillus subtilis | 15 |
3. Case Studies and Research Findings
Several studies have highlighted the biological significance of compounds similar to this compound:
- A study by Siddiqui et al. (2013) demonstrated that derivatives of acetamides exhibit significant activity against acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .
- Research on oxadiazole derivatives indicates that slight modifications in chemical structure can lead to substantial changes in biological activity, underscoring the importance of structure-activity relationships (SAR) .
4.
This compound represents a promising candidate for further development as an antioxidant, anticancer, and antimicrobial agent. Its diverse biological activities warrant additional research to explore its mechanisms of action and potential therapeutic applications.
Future studies should focus on elucidating the detailed mechanisms underlying its biological effects and optimizing its structure for enhanced efficacy and reduced toxicity. The ongoing exploration of similar compounds may lead to novel therapeutic agents in treating various diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide?
- Methodology : Synthesis typically involves bromination of a precursor acetamide derivative, followed by alkylation or coupling reactions. For example:
Start with 4-acetamidophenol; introduce bromine at the 3-position using N-bromosuccinimide (NBS) under controlled conditions.
React the brominated intermediate with ethylenediamine or a similar linker via nucleophilic substitution.
Protect reactive groups (e.g., amides) during synthesis to avoid side reactions.
- Validation : Confirm intermediate structures using FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm). Final purity should be assessed via HPLC (>95%) .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹³C NMR to confirm acetamide carbonyl resonance (~170 ppm) and bromine-induced deshielding in aromatic carbons.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₂H₁₅BrN₂O₂: ~331.03 g/mol).
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and confirms steric effects of the bromine substituent .
Q. What are the key considerations for handling and storing this compound?
- Safety Protocols : Wear nitrile gloves and safety goggles due to potential irritancy (similar to structurally related acetamides in and ).
- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent degradation. Monitor for discoloration or precipitation, which may indicate decomposition.
Advanced Research Questions
Q. How can X-ray crystallography data resolve conformational ambiguities in this compound?
- Approach : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/acetonitrile). Collect diffraction data at 100 K to minimize thermal motion artifacts.
- Analysis : Use software like SHELX to refine the structure. Key parameters include R-factor (<0.05) and mean C–C bond length deviations (<0.01 Å). Compare with polymorphic forms observed in related bromoacetamides .
- Application : Crystallography can reveal intramolecular hydrogen bonds (e.g., N–H···O=C) that stabilize the conformation, impacting reactivity .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Troubleshooting Steps :
Validate Computational Models : Re-optimize density functional theory (DFT) calculations using solvent corrections (e.g., PCM for DMSO).
Experimental Replication : Test reactivity under varying conditions (e.g., temperature, catalyst loading).
Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., de-brominated species) that may skew results .
- Case Study : Discrepancies in nucleophilic aromatic substitution rates may arise from solvent polarity effects not accounted for in simulations.
Q. How can researchers investigate the role of bromine in modulating biological activity?
- Structure-Activity Relationship (SAR) Approach :
Syntize analogs with Cl, F, or H substituents at the 3-position.
Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with electronic parameters (Hammett σ constants).
Perform molecular docking to assess halogen bonding interactions with target proteins, as seen in bromophenyl-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
